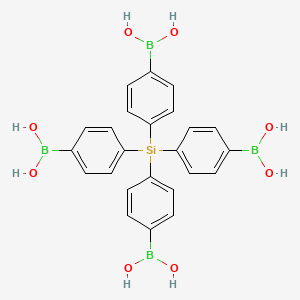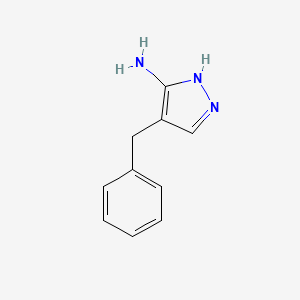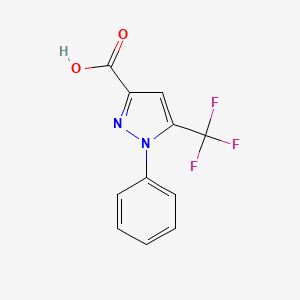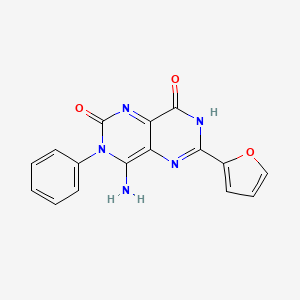
Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- (9CI)
Übersicht
Beschreibung
Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- (9CI) is a complex organic compound with the molecular formula C24H24B4O8Si and a molecular weight of 511.77 g/mol . This compound is characterized by the presence of boronic acid groups attached to a silanetetrayltetra-4,1-phenylene backbone, making it a unique and versatile molecule in various chemical applications .
Vorbereitungsmethoden
The synthesis of boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- involves multiple steps and specific reaction conditions. One common method includes the reaction of boronic acid with dibromo (1,4-phenylene)bis(trimethylstannane) under controlled conditions . This reaction typically requires a catalyst and precise temperature control to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid groups to boranes or other reduced forms.
Substitution: The boronic acid groups can participate in substitution reactions, often facilitated by catalysts. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium.
Wissenschaftliche Forschungsanwendungen
Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions often involve the formation of reversible covalent bonds with diols, hydroxyl groups, and other nucleophiles . This ability to form and break bonds under specific conditions makes it a valuable tool in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- can be compared with other boronic acid derivatives, such as:
Tetrakis(4-boronophenyl)silane: Similar in structure but with different substituents on the phenyl rings.
Tetra(4-dihydroxyborylphenyl)silane: Another derivative with dihydroxyboryl groups instead of boronic acid groups. The uniqueness of boronic acid, (silanetetrayltetra-4,1-phenylene)tetrakis- lies in its specific arrangement of boronic acid groups and the silanetetrayltetra-4,1-phenylene backbone, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
[4-tris(4-boronophenyl)silylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24B4O8Si/c29-25(30)17-1-9-21(10-2-17)37(22-11-3-18(4-12-22)26(31)32,23-13-5-19(6-14-23)27(33)34)24-15-7-20(8-16-24)28(35)36/h1-16,29-36H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAUQFWOCVLJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)B(O)O)(C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24B4O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)


![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)


![5-[(3-Chloro-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3142097.png)




![N-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-(4,6,8-trimethyl-quinolin-2-ylsulfanyl)-acetamide](/img/structure/B3142125.png)


